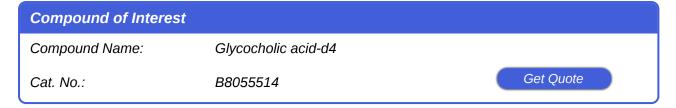


A Technical Guide to Glycocholic Acid-d4: Suppliers, Quality, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Glycocholic acid-d4**, a critical internal standard for quantitative analysis. The document details available suppliers, their quality specifications, and relevant experimental protocols. Furthermore, it elucidates the key signaling pathways influenced by glycocholic acid, offering a valuable resource for researchers in metabolic diseases, drug metabolism, and related fields.

Glycocholic Acid-d4: An Overview

Glycocholic acid-d4 is the deuterated form of glycocholic acid, a primary conjugated bile acid. Its structural similarity to the endogenous analyte, coupled with its distinct mass, makes it an ideal internal standard for mass spectrometry-based quantification, particularly in complex biological matrices like serum, plasma, and tissue homogenates.[1][2][3] The use of a stable isotope-labeled internal standard such as Glycocholic acid-d4 is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.

Suppliers and Quality Specifications

A variety of chemical suppliers offer **Glycocholic acid-d4**, each with specific quality parameters. The following tables summarize the offerings from several prominent suppliers to facilitate selection based on research needs.



Table 1: General Product Specifications

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Cayman Chemical	1201918-15-1	C26H39D4NO6	469.7
Sigma-Aldrich	1201918-15-1	C26D4H39NO6	469.65
Avanti Research	Not Specified	C26H39D4NO6	Not Specified
Simson Pharma	1201918-15-1	Not Specified	Not Specified
Clearsynth	1201918-15-1	C26H39D4NO6	469.7
VIVAN Life Sciences	1201918-15-1	C26H39D4NO5	454.65
Cambridge Isotope Labs	1201918-15-1	C26H39D4NO6	469.65

Table 2: Quality and Formulation Details



Supplier	Purity Specification	Isotopic Purity	Formulation	Storage Condition
Cayman Chemical	>95% or ≥99% deuterated forms (d1-d4)	Not Specified	Crystalline solid or solution in methanol	-20°C or 2-8°C
Sigma-Aldrich	98% (CP)	98 atom % D	Powder	Room temperature
Avanti Research	>99%	Not Specified	Not Specified	Not Specified
Simson Pharma	Accompanied by Certificate of Analysis	Not Specified	Not Specified	Not Specified
Clearsynth	Purity by HPLC	Not Specified	Not Specified	Refrigerator (2-8°C) for long term storage
VIVAN Life Sciences	CoA, MASS, NMR and HPLC will be provided	Not Specified	Not Specified	Not Specified
Cambridge Isotope Labs	96% or 98%	Not Specified	Neat or 100 μg/mL in methanol	Room temperature away from light and moisture

Experimental Protocols: Quantification of Glycocholic Acid using LC-MS/MS

Glycocholic acid-d4 is predominantly used as an internal standard for the quantification of endogenous glycocholic acid in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a detailed, generalized methodology based on established protocols.[4][5][6][7]

Sample Preparation: Protein Precipitation



This is a common and straightforward method for extracting bile acids from serum or plasma.

- Aliquoting: To 50 μL of serum or plasma, add 10 μL of the **Glycocholic acid-d4** internal standard working solution (in methanol).
- Precipitation: Add 150 μL of ice-cold acetonitrile to precipitate proteins.
- Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the
 precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a new tube.
- Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the initial mobile phase.

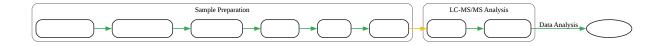
LC-MS/MS Conditions

The reconstituted sample is then analyzed using an LC-MS/MS system.

- LC System: A UPLC system is typically used for high-resolution separation.
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μm) is commonly employed.
- Mobile Phase:
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
- Gradient: A gradient elution is used, starting with a low percentage of mobile phase B, ramping up to elute the bile acids, followed by a wash and re-equilibration step.
- Flow Rate: A typical flow rate is 0.4 mL/min.
- Column Temperature: The column is maintained at 40°C.



- Injection Volume: 5 μL of the reconstituted sample is injected.
- Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.
- Ionization Mode: Negative Electrospray Ionization (ESI-) is employed.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both glycocholic acid and Glycocholic acid-d4 are monitored.



Experimental workflow for LC-MS/MS analysis of glycocholic acid.

Signaling Pathways Involving Glycocholic Acid

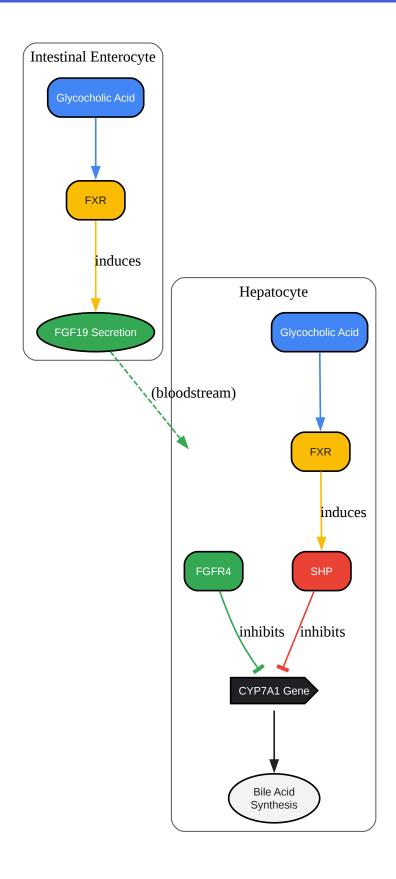
Glycocholic acid, like other bile acids, is not just a digestive aid but also a signaling molecule that activates several receptors, thereby regulating various metabolic processes.[2][3]

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that plays a pivotal role in bile acid homeostasis.[8][9] Activation of FXR in the liver and intestine by bile acids, including glycocholic acid, initiates a negative feedback loop to control bile acid synthesis.

In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits the transcription of Cholesterol 7α -hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[9][10] In the intestine, FXR activation leads to the secretion of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and signals through the FGFR4 receptor to also suppress CYP7A1 expression.[8][10]





FXR signaling pathway in bile acid homeostasis.

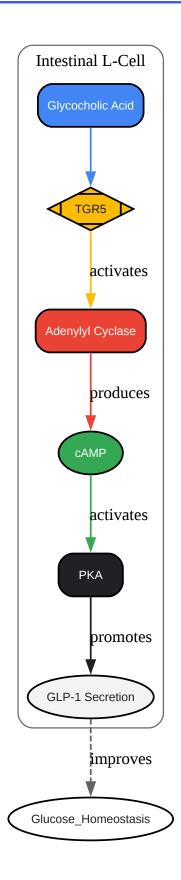


Takeda G-protein Coupled Receptor 5 (TGR5) Signaling

TGR5 is a cell surface receptor that, when activated by bile acids, influences glucose metabolism, energy expenditure, and inflammatory responses.[11][12][13]

Upon binding of glycocholic acid, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). In intestinal L-cells, this signaling cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and improves glucose tolerance.[11][12][14]





TGR5 signaling pathway leading to GLP-1 secretion.

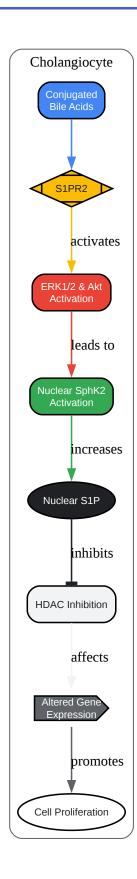


Sphingosine-1-Phosphate Receptor 2 (S1PR2) Signaling

Recent studies have identified S1PR2 as another cell surface receptor for conjugated bile acids.[15][16] This signaling pathway is implicated in hepatic lipid metabolism and cell proliferation.

Activation of S1PR2 by conjugated bile acids like taurocholic acid (structurally similar to glycocholic acid) can trigger downstream signaling cascades involving ERK1/2 and Akt.[15][16] In the context of cholestasis, this pathway can contribute to cholangiocyte proliferation.[17] For instance, S1PR2 activation can lead to the activation of nuclear Sphingosine Kinase 2 (SphK2), increasing nuclear sphingosine-1-phosphate (S1P) levels. This, in turn, can inhibit histone deacetylases (HDACs), leading to changes in gene expression related to cell proliferation and metabolism.[17]





S1PR2 signaling pathway in cholangiocytes.



Conclusion

Glycocholic acid-d4 is an indispensable tool for researchers engaged in the quantitative analysis of bile acids. The selection of a suitable supplier and a thorough understanding of its quality specifications are paramount for obtaining reliable and reproducible data. Furthermore, a comprehensive knowledge of the signaling pathways modulated by glycocholic acid provides a deeper context for interpreting experimental results and advancing our understanding of metabolic and liver diseases. This guide serves as a foundational resource to support these endeavors.

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